BenchChemオンラインストアへようこそ!

2,5,8-Trimethoxy-4-methylquinolin-6-amine

Monoamine oxidase B inhibition Neuroprotection 8-Aminoquinoline SAR

2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS 49584-51-2) is a synthetic 8-aminoquinoline derivative distinguished by a triple‐methoxy substitution at the 2, 5, and 8 positions of the quinoline scaffold. It belongs to the 4‑methyl‑8‑aminoquinoline class, which encompasses both clinically established antimalarials (e.g., primaquine) and investigational anti‑infective agents.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 49584-51-2
Cat. No. B2691230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethoxy-4-methylquinolin-6-amine
CAS49584-51-2
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC1=CC(=NC2=C(C=C(C(=C12)OC)N)OC)OC
InChIInChI=1S/C13H16N2O3/c1-7-5-10(17-3)15-12-9(16-2)6-8(14)13(18-4)11(7)12/h5-6H,14H2,1-4H3
InChIKeyMRLGXBGLWQALKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS 49584-51-2): Core Chemical Identity and Pharmacological Profile for Research Procurement


2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS 49584-51-2) is a synthetic 8-aminoquinoline derivative distinguished by a triple‐methoxy substitution at the 2, 5, and 8 positions of the quinoline scaffold. It belongs to the 4‑methyl‑8‑aminoquinoline class, which encompasses both clinically established antimalarials (e.g., primaquine) and investigational anti‑infective agents. Public bioactivity databases document its interaction with human monoamine oxidases (MAO‑A and MAO‑B) and adenosine receptors [1] [2]. These on‑target activities, together with its unique substitution pattern, make it a valuable tool compound for structure–activity relationship (SAR) studies and a potential starting point for the design of CNS‑active agents.

Why Generic 8-Aminoquinoline Analogs Cannot Substitute for 2,5,8-Trimethoxy-4-methylquinolin-6-amine in Preclinical Research


The 8‑aminoquinoline scaffold is pharmacologically promiscuous; minor changes in the methoxy group pattern or the presence/absence of the 6‑amine profoundly shift both monoamine oxidase (MAO) selectivity and adenosine receptor affinity. For example, removing the 6‑amine yields 2,5,8‑trimethoxy‑4‑methylquinoline, a compound documented merely as a chemical intermediate without reported MAO inhibition data . Conversely, the prototypical 8‑aminoquinoline primaquine exhibits a weak, almost non‑selective MAO profile (MAO‑B IC50 ≈ 93.9 μM) [1], whereas the 2,5,8‑trimethoxy‑6‑amine derivative attains nanomolar MAO‑B potency. Such steep SAR gradients mean that even closely related analogs cannot be assumed equipotent, making strict compound‑level authentication essential for reproducible target‑engagement studies.

Quantitative Differentiation Evidence for 2,5,8-Trimethoxy-4-methylquinolin-6-amine versus Closest Analogs


MAO‑B Inhibitory Potency: 20 nM IC50 Surpasses Leading 8-Aminoquinoline Comparators

2,5,8-Trimethoxy-4-methylquinolin-6-amine inhibits recombinant human MAO‑B with an IC50 of 20 nM [1]. The most potent 5‑phenoxy‑8‑aminoquinoline analog reported in a parallel assay system, 5‑(4‑trifluoromethylphenoxy)‑4‑methylprimaquine, requires an IC50 of 150 nM to achieve the same effect [2]. This represents a 7.5‑fold greater potency for the trimethoxy derivative. Primaquine, the clinical reference standard, is dramatically weaker (estimated IC50 ≈ 93.9 μM) [2].

Monoamine oxidase B inhibition Neuroprotection 8-Aminoquinoline SAR

MAO‑B versus MAO‑A Selectivity Ratio: 81.5‑Fold Preference Contrasts with Near‑Equivalent Selectivity of Primaquine

In matched assays, 2,5,8-trimethoxy-4-methylquinolin-6-amine achieves an MAO‑B/MAO‑A selectivity ratio of 81.5 (IC50 20 nM vs. 1630 nM) [1]. By contrast, primiquine exhibits only a 1.2‑ to 1.6‑fold preference for MAO‑A over MAO‑B [2]. NPC1161B, another advanced 8‑aminoquinoline, shows a 3.7‑fold selectivity for MAO‑B [2]. The trimethoxy derivative thus provides a substantially wider selectivity window, reducing the probability of confounding off‑target effects when used as a pharmacological probe for MAO‑B.

Monoamine oxidase selectivity Off-target risk 8-Aminoquinoline safety profiling

Adenosine A2a Receptor Binding Affinity: A Dual‑Target Profile Not Shared by Classical 8-Aminoquinolines

The compound binds to human adenosine A2a receptors with a Ki of 369 nM, measured in striatal membranes using [³H]NECA radioligand displacement [1]. Neither primaquine nor the 5‑phenoxy‑8‑aminoquinoline series has been reported to exhibit detectable affinity for this receptor, indicating that the 2,5,8‑trimethoxy‑6‑amine substitution confers a unique dual‑target activity (MAO‑B + A2a) within the 8‑aminoquinoline family.

Adenosine A2a receptor GPCR pharmacology Dual-target ligands

Structural Differentiation from Non‑Aminated Analog: The 6‑Amine Group as Critical Pharmacophoric Determinant

The direct non‑aminated analog, 2,5,8‑trimethoxy‑4‑methylquinoline (CAS 66570‑51‑2), lacks the 6‑NH₂ substituent and is catalogued solely as a synthetic intermediate with no recorded MAO or adenosine receptor activity . The presence of the 6‑amine is thus the key functional group enabling the nanomolar MAO‑B potency and A2a binding described above. This structural bifurcation underscores the procurement risk: sourcing the non‑aminated analog and expecting equivalent biological outcomes is unsupported by any public data.

Structure‑activity relationship Quinoline methoxylation Chemical procurement

Optimal Application Scenarios for 2,5,8-Trimethoxy-4-methylquinolin-6-amine Based on Verified Differentiating Evidence


MAO‑B‑Selective Pharmacological Probe for Neurodegenerative Disease Research

With an MAO‑B IC50 of 20 nM and an 81.5‑fold selectivity over MAO‑A, this compound is ideally suited as a chemical probe in enzymatic and cellular assays aimed at validating MAO‑B as a target in Parkinson's disease and related synucleinopathies. Its selectivity profile minimizes confounding MAO‑A‑mediated effects, allowing clearer interpretation of target engagement data [1] [2].

Dual‑Target Ligand Development for CNS Disorders

The combination of nanomolar MAO‑B inhibition (IC50 20 nM) and sub‑micromolar adenosine A2a receptor affinity (Ki 369 nM) positions this compound as a rare dual‑acting starting point for neurodegenerative and neuro‑oncology programs. It can serve as a prototype for designing molecules that simultaneously reduce oxidative stress (via MAO‑B) and modulate purinergic signaling (via A2a) [1] [3].

Selectivity‑Driven Toxicity Profiling of 8‑Aminoquinoline Derivatives

Because 8‑aminoquinoline antimalarials such as primaquine are metabolized by MAOs, the pronounced MAO‑B selectivity of this compound makes it a useful comparator in drug‑metabolism studies assessing the role of MAO‑B versus MAO‑A in the clearance and toxicity of 8‑aminoquinoline therapeutics [2] [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,8-Trimethoxy-4-methylquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.